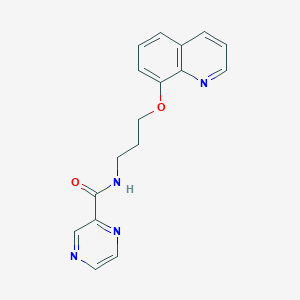

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-17(14-12-18-9-10-19-14)21-8-3-11-23-15-6-1-4-13-5-2-7-20-16(13)15/h1-2,4-7,9-10,12H,3,8,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVLNPNFRQGSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=NC=CN=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide typically involves the reaction of quinolin-8-ol with 3-bromopropylamine to form 3-(quinolin-8-yloxy)propylamine. This intermediate is then reacted with pyrazine-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or quinoline rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxypropyl pyrazine-2-carboxylic acid, while reduction may produce the corresponding alcohol derivatives.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects. The molecular targets and pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Core Structure : Pyrazine-2-carboxamide.

- Substituent: 3-(quinolin-8-yloxy)propyl group.

- Synthesis: Likely involves coupling pyrazine-2-carboxylic acid with a quinolin-8-yloxypropylamine intermediate, analogous to methods in and , which describe amide bond formation using activating agents like triphenyl phosphite or acetic acid .

Analog 1: N-(quinolin-8-yl)pyrazine-2-carboxamide (HL7)

- Core Structure : Pyrazine-2-carboxamide.

- Key Difference : Absence of the propyloxy linker reduces solubility and may restrict binding to sterically demanding targets.

Analog 2: N-(3-(piperidin-1-yl)propyl)pyrazine-2-carboxamide (1h)

- Core Structure : Pyrazine-2-carboxamide.

- Substituent : 3-(piperidin-1-yl)propyl group.

- Synthesis: Similar amide coupling, but with a tertiary amine substituent instead of quinoline.

Analog 3: MAO-B Inhibitors (Compounds 35–37)

- Core Structure : Pyrazine-2-carboxamide.

- Substituents : Chlorinated phenyl groups with benzyloxy or trifluoromethyl substituents.

- Key Difference: Electron-withdrawing groups (e.g., Cl, CF₃) enhance MAO-B inhibition (IC₅₀ = 3.9–9.7 nM) by stabilizing enzyme interactions. The absence of a quinoline moiety limits antitubercular activity but improves selectivity for MAO-B .

SAR Insights :

- Quinoline Moiety: Critical for antitubercular activity, likely targeting mycobacterial enzymes like DNA gyrase .

- Propyloxy Linker : Balances rigidity and flexibility, optimizing interactions with both hydrophilic and hydrophobic binding pockets.

- Electron-Withdrawing Groups : Halogens (Cl, F) and CF₃ enhance MAO-B inhibition by stabilizing π-π stacking and hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

- Target Compound: The quinoline ring increases lipophilicity (logP ~3–4), while the propyloxy linker may improve aqueous solubility compared to HL7 .

- MAO-B Inhibitors : Higher polarity due to halogenated phenyl groups (logP ~2–3), favoring blood-brain barrier penetration .

- Anti-TB Analogs : Bulky benzyl groups (e.g., 1a) may reduce solubility but enhance membrane penetration in mycobacteria .

Biological Activity

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₃N₄O₂

- Molecular Weight : 269.28 g/mol

- Functional Groups : Contains quinoline, pyrazine, and carboxamide moieties.

The biological activity of N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Cell Signaling Modulation : It may modulate signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/Akt pathway, which is often implicated in cancer biology.

Anticancer Activity

Several studies have reported the anticancer properties of quinoline derivatives, including N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide. For example, compounds with similar structures have demonstrated:

- Inhibition of Tumor Growth : In vitro studies showed significant inhibition of cell proliferation in various cancer cell lines (e.g., MDA-MB-468 breast cancer cells).

- Mechanisms of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide | Breast Cancer | 5.0 | Apoptosis |

| Related Quinoline Derivative | Renal Cancer | 4.5 | Cell Cycle Arrest |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- In Vitro Studies : The compound showed significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

- Comparative Efficacy : In a study comparing various quinoline derivatives, N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide exhibited superior anti-inflammatory properties.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on MDA-MB-468 cells revealed that treatment with N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5 µM.

- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

-

Study on Anti-inflammatory Properties :

- In a model of acute inflammation induced by LPS in mice, administration of the compound led to a significant reduction in paw edema compared to controls.

- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide, and what are the critical reaction conditions?

The compound is synthesized via coupling reactions between quinoline-8-ol derivatives and pyrazine-carboxamide precursors. A common approach involves:

- Reacting 8-aminoquinoline with pyrazine-2-carboxylic acid in the presence of triphenylphosphine oxide (TPPO) and tetrabutylammonium fluoride in pyridine at 100°C for 12 hours .

- Purification via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) and characterization using H/C NMR and X-ray crystallography .

- Critical conditions: anhydrous solvents, controlled temperature, and catalytic agents to enhance yield and purity.

Q. How is the crystal structure of this compound determined, and what role does software like SHELX play in refinement?

X-ray diffraction (XRD) is used to resolve the crystal structure. The SHELX suite (e.g., SHELXL for refinement) is employed to analyze diffraction data, model atomic positions, and validate bond geometries. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Iterative refinement using SHELXL to achieve low R-factors (<5%), ensuring accuracy in bond lengths and angles .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?

- NMR Spectroscopy : H and C NMR verify functional groups and connectivity (e.g., quinoline’s aromatic protons at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Q. What are the primary biological targets of this compound, and how are in vitro assays designed to evaluate its efficacy?

- MAO-B Inhibition : Tested via fluorometric assays using recombinant enzyme, with IC values determined (e.g., 3.9 nM for optimized analogs) .

- Anticancer Activity : Evaluated using MTT assays on cancer cell lines (e.g., HepG2), with dose-response curves and selectivity indices calculated .

Q. How do structural analogs differ in biological activity, and what synthesis strategies are used to generate them?

- Variations : Methyl or halogen substituents on quinoline/pyrazine alter activity (e.g., 5-methyl analogs show enhanced MAO-B inhibition) .

- Synthetic Routes : Nucleophilic substitution or coupling reactions with modified precursors (e.g., 6-methylpyrazine-2-carboxylic acid) .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data among structural analogs?

- Comparative SAR Studies : Systematic testing of analogs under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4) .

- X-Ray Co-Crystallography : Resolves binding mode discrepancies (e.g., quinoline orientation in MAO-B’s active site) .

Q. How does computational docking elucidate the interaction between this compound and enzymes like MAO-B?

- Molecular Modeling : AutoDock or Schrödinger Suite predicts binding poses, highlighting hydrogen bonds (e.g., pyrazine-carboxamide with Tyr435) .

- MD Simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories .

Q. What challenges arise in optimizing this compound as a metal-coordinating ligand, and what complexes have been reported?

- Coordination Chemistry : Pyrazine-carboxamide acts as a bidentate ligand for Pd(II) or Ru(II), forming octahedral complexes. Challenges include steric hindrance from the quinoline-propyl chain .

- Characterization : UV-Vis (d-d transitions) and cyclic voltammetry confirm metal-ligand charge transfer .

Q. How do structural modifications enhance target selectivity, and what experimental/computational tools guide optimization?

Q. What strategies improve solubility and bioavailability without compromising activity?

- Prodrug Design : Esterification of the carboxamide group increases logP (e.g., ethyl ester prodrugs).

- Nanoformulation : Encapsulation in PLGA nanoparticles enhances aqueous solubility and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.